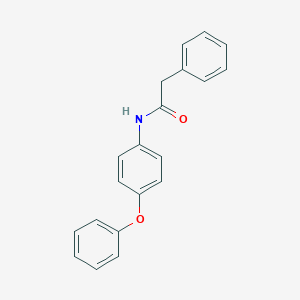
N-(4-phenoxyphenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-2-phenylacetamide, also known as PPA, is a chemical compound that has gained significant attention in the field of scientific research. PPA is a white crystalline solid that is used in various research studies due to its unique properties.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-phenoxyphenyl)-2-phenylacetamide can reduce inflammation and pain in animal models of inflammatory diseases. N-(4-phenoxyphenyl)-2-phenylacetamide has also been shown to reduce fever in animal models of fever. Additionally, N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(4-phenoxyphenyl)-2-phenylacetamide has several advantages for lab experiments, including its ability to inhibit the production of prostaglandins and its potential as an anticancer agent. However, N-(4-phenoxyphenyl)-2-phenylacetamide also has limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research of N-(4-phenoxyphenyl)-2-phenylacetamide. One potential direction is to investigate its potential as an anti-inflammatory and analgesic agent in humans. Another direction is to investigate its potential as an anticancer agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenoxyphenyl)-2-phenylacetamide and its potential side effects.
Conclusion
In conclusion, N-(4-phenoxyphenyl)-2-phenylacetamide is a chemical compound that has gained significant attention in the field of scientific research. N-(4-phenoxyphenyl)-2-phenylacetamide has potential as an anti-inflammatory, analgesic, and antipyretic agent, as well as an anticancer agent. However, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
N-(4-phenoxyphenyl)-2-phenylacetamide can be synthesized using various methods, including the reaction of 4-phenoxyphenyl magnesium bromide with 2-phenylacetyl chloride. The reaction results in the formation of N-(4-phenoxyphenyl)-2-phenylacetamide as a white crystalline solid. Other methods of synthesis include the reaction of 4-phenoxyaniline with 2-phenylacetyl chloride or the reaction of 4-phenoxyphenylboronic acid with 2-phenylacetyl chloride.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-phenylacetamide has been used in various scientific research studies, including in the field of medicinal chemistry. N-(4-phenoxyphenyl)-2-phenylacetamide has been shown to have potential as an anti-inflammatory agent, as well as an analgesic and antipyretic agent. N-(4-phenoxyphenyl)-2-phenylacetamide has also been studied for its potential as an anticancer agent, with studies showing that it can inhibit the growth of cancer cells.
properties
Product Name |
N-(4-phenoxyphenyl)-2-phenylacetamide |
|---|---|
Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C20H17NO2/c22-20(15-16-7-3-1-4-8-16)21-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H,21,22) |
InChI Key |
BGYIJKUTMNNWAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(allyloxy)phenyl]-2-methylbenzamide](/img/structure/B269351.png)




![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[4-(2-ethoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B269365.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-phenylpropanamide](/img/structure/B269366.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dichlorobenzamide](/img/structure/B269367.png)
![N-[2-(2-phenoxyethoxy)phenyl]-2-furamide](/img/structure/B269368.png)

![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)